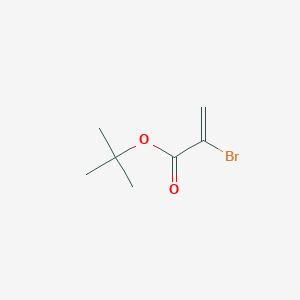

tert-Butyl 2-bromoacrylate

Description

Significance of Alpha-Bromoacrylates in Contemporary Organic Synthesis

Alpha-bromoacrylates are a class of organic compounds that play a crucial role in modern organic synthesis. Their structure, which includes a bromine atom attached to the alpha-carbon of an acrylate (B77674), imparts unique reactivity. This structural feature makes them highly valuable as building blocks for creating more complex molecules. The bromine atom acts as a good leaving group, while the acrylate portion can participate in various addition and polymerization reactions.

The presence of the bromine substituent increases the electrophilicity at the alpha-carbon, making these compounds excellent Michael acceptors. lookchem.com This property allows them to react readily with nucleophiles, forming new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of intricate molecular architectures. lookchem.com Furthermore, α-bromoacrylates are utilized in various cycloaddition reactions, providing access to cyclic compounds that are often challenging to synthesize by other means. organic-chemistry.org Their ability to undergo controlled polymerization also makes them valuable monomers for producing specialty polymers with tailored properties. afinitica.com

Overview of Key Research Trajectories and Applications for tert-Butyl 2-bromoacrylate

This compound (tBA-Br), with the chemical formula C₇H₁₁BrO₂, is a notable member of the alpha-bromoacrylate family. guidechem.com The bulky tert-butyl group provides steric hindrance and can influence the stereochemical outcome of reactions, offering a degree of control in complex syntheses.

One of the primary research applications of this compound is in polymerization. It can be polymerized through free-radical polymerization to create poly(tert-butyl α-bromoacrylate). cd-bioparticles.net This polymer serves as a precursor for other functional polymers. For instance, research has shown that poly(tert-butyl acrylate) brushes can be synthesized via surface-initiated atom transfer radical polymerization (ATRP). acs.org These brushes can then be hydrolyzed to form poly(acrylic acid) brushes, which have applications in areas like surface modification. acs.org

Another significant area of research involves the use of this compound as a key intermediate in the synthesis of other valuable compounds. For example, it is used in the preparation of di-tert-butyl buta-1,3-diene-2,3-dicarboxylate through a nickel(0)-induced coupling reaction. lookchem.com This dicarboxylate can then be deprotected to yield buta-1,3-diene-2,3-dicarboxylic acid, a molecule with potential applications in further synthesis. lookchem.com

Furthermore, this compound is employed in the synthesis of more complex molecules through various coupling and addition reactions. It can be a reactant in the preparation of γ-hydroxy-α,β-acetylenic esters, which are formed through a one-pot elimination-addition reaction. rsc.org

Below is a table summarizing key reactions and applications of this compound found in academic research:

| Reaction Type | Reactants | Product(s) | Significance/Application | Reference |

| Polymerization | This compound | Poly(tert-butyl α-bromoacrylate) | Precursor for functional polymers | cd-bioparticles.net |

| Coupling | This compound | di-tert-butyl buta-1,3-diene-2,3-dicarboxylate | Intermediate for dicarboxylic acids | lookchem.com |

| Elimination-Addition | This compound, Aldehydes | γ-hydroxy-α,β-acetylenic esters | Synthesis of functionalized alkynes | rsc.org |

| Peptide Synthesis | This compound, L-alanine tert-butyl ester hydrochloride | tert-butyl (2-bromoacryloyl)alaninate | Building block for modified peptides | mpg.de |

Historical Context of Halogenated Acrylates in Specialized Chemical Synthesis

The study of halogenated acrylates gained momentum in the mid-twentieth century as part of broader investigations into halogenated vinyl compounds. Early research focused on developing synthetic methods for these compounds. A common approach involved the bromination of the corresponding alkyl acrylate to form a dibromopropionate, followed by dehydrobromination to yield the α-bromoacrylate.

Initially, the interest in these compounds stemmed from their potential in polymer chemistry. Researchers recognized that the introduction of a halogen atom could significantly alter the polymerization characteristics of acrylates, leading to polymers with unique properties. This led to the exploration of various alkyl 2-bromoacrylates for applications such as graft polymer synthesis.

Over time, the synthetic utility of halogenated acrylates expanded beyond polymer science. Organic chemists began to appreciate their value as versatile intermediates for introducing functionality into molecules. The ability to perform nucleophilic substitution reactions at the bromine-bearing carbon, as well as their participation in addition and cycloaddition reactions, opened up new avenues for the synthesis of complex organic structures. lookchem.com The development of stereoselective methods for the synthesis of α-bromoacrylates further enhanced their importance, allowing for the creation of chiral molecules with high precision. acs.orgorganic-chemistry.org

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 2-bromoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-5(8)6(9)10-7(2,3)4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIIOMWMVVSZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404038 | |

| Record name | tert-Butyl 2-bromoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79762-78-0 | |

| Record name | tert-Butyl 2-bromoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-bromoprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for Tert Butyl 2 Bromoacrylate

Classical and Modern Synthetic Approaches

The synthesis of tert-butyl 2-bromoacrylate can be achieved through several distinct routes. These methods include traditional two-step processes involving bromination and dehydrobromination, as well as more direct approaches utilizing specific reagents like copper(II) bromide or building blocks such as Meldrum's acid.

Synthesis via Bromination and Subsequent Dehydrobromination

A well-established and fundamental method for preparing α-bromoacrylates involves a two-step sequence: the addition of bromine across the double bond of the corresponding acrylate (B77674) ester, followed by the elimination of hydrogen bromide.

The initial step in this classical synthesis is the electrophilic addition of molecular bromine (Br₂) to tert-butyl acrylate. This reaction proceeds by adding bromine across the alkene functional group to yield the saturated dibromo derivative, tert-butyl 2,3-dibromopropionate. rsc.org The reaction is typically performed in a suitable solvent like dichloromethane (B109758) (DCM) at a reduced temperature, such as 0 °C, to control the reaction's exothermicity and selectivity. rsc.org The dropwise addition of bromine to the solution of tert-butyl acrylate ensures a controlled reaction. rsc.org For instance, a procedure starting with 20 mmol of tert-butyl acrylate and 22 mmol of bromine has been reported to produce the desired intermediate. rsc.org This dibrominated compound is often used in the subsequent step without extensive purification. rsc.org

Table 1: Representative Conditions for the Bromination of Acrylate Esters

| Reactant | Brominating Agent | Solvent | Temperature | Outcome |

| tert-Butyl Acrylate | Bromine (Br₂) | Dichloromethane | 0 °C | Formation of tert-Butyl 2,3-Dibromopropionate |

| Methyl Crotonate | Bromine (Br₂) | Dichloromethane | 0 °C to RT | Formation of dibrominated product |

This table illustrates typical conditions for the bromination step, which is analogous for various acrylate esters.

Following the formation of tert-butyl 2,3-dibromopropionate, the next step is a dehydrobromination reaction to create the α,β-unsaturated product, this compound. This elimination of a hydrogen and a bromine atom is induced by a base. iastate.edu The reaction mechanism is typically a bimolecular elimination (E2), where the base abstracts a proton from the α-carbon, leading to the concurrent departure of the bromide leaving group from the β-carbon and the formation of a carbon-carbon double bond. msu.edu

A variety of bases can be employed for this transformation, including organic amines like triethylamine (B128534) or piperidine (B6355638), and historically, quinoline (B57606). rsc.orgiastate.edu The choice of base and reaction conditions can influence the yield and purity of the final product. For example, treating the dibrominated intermediate with piperidine in THF at room temperature has been shown to be effective. rsc.org In one documented synthesis, the final product, this compound, was obtained in a 93% yield after purification by Kugelrohr distillation. rsc.org

Copper(II) Bromide-Mediated Synthesis of Alpha-Bromoacrylate Monomers

An alternative approach for the synthesis of α-bromoacrylates involves the use of copper(II) bromide (CuBr₂). This method can facilitate the dibromination of acrylates and subsequent, often spontaneous, dehydrohalogenation to yield the α-bromoacrylate monomer. researchgate.net The process is believed to proceed through the generation of an α-bromo carbonyl intermediate. princeton.edu

Research has shown that CuBr₂ can effectively mediate the bromination of acrylate esters like methyl acrylate in solvents such as acetonitrile (B52724) at room temperature. The reaction mechanism is postulated to involve the formation of a copper-bound enolate, which then undergoes bromination at the α-position. princeton.edu This method offers a pathway to α-bromoacrylates and is of significant interest in the context of developing more efficient and direct synthetic protocols. researchgate.net

Approaches from Meldrum's Acid and Aldehydes for Alpha-Substituted tert-Butyl Acrylates

A versatile and practical synthesis for a range of α-substituted tert-butyl acrylates has been developed utilizing Meldrum's acid and various aldehydes. organic-chemistry.orgkcl.ac.uk While this method is general for α-substitution and not specific to the bromo-substituent, it represents a significant modern synthetic strategy. The process involves a telescoped condensation-reduction sequence followed by a Mannich-type reaction. organic-chemistry.orgresearchgate.net

The key steps are:

Knoevenagel Condensation: An aldehyde reacts with Meldrum's acid, often in water, to form an α,β-unsaturated Meldrum's acid derivative. organic-chemistry.org

Reduction: The intermediate is reduced, for example with sodium borohydride, to yield a 5-monosubstituted Meldrum's acid derivative. organic-chemistry.org

Mannich-type Reaction: The final step involves a reaction triggered by heating with tert-butyl alcohol, which leads to the formation of the α-substituted tert-butyl acrylate. organic-chemistry.orgkcl.ac.uk

This methodology avoids the use of costly coupling reagents and is notable for its scalability and tolerance of a wide array of functional groups, making it a valuable route for creating libraries of α-substituted acrylates. organic-chemistry.org

Table 2: Synthesis of α-Substituted tert-Butyl Acrylates via Meldrum's Acid

| Step | Reagents | Intermediate/Product | Key Transformation |

| 1 | Aldehyde, Meldrum's Acid, Water | α,β-Unsaturated Meldrum's Acid Derivative | Knoevenagel Condensation |

| 2 | Sodium Borohydride, Acetic Acid | 5-Monosubstituted Meldrum's Acid Derivative | Olefinic Reduction |

| 3 | tert-Butyl Alcohol, Heat | α-Substituted tert-Butyl Acrylate | Mannich-type reaction and cycloreversion |

This table outlines the general sequence for synthesizing α-substituted tert-butyl acrylates from Meldrum's acid. organic-chemistry.orgkcl.ac.uk

Catalytic Strategies Employed in this compound Synthesis

The development of catalytic strategies for the synthesis of functionalized molecules like this compound is a key area of research, aiming to improve efficiency and reduce waste. In the context of α-bromination, catalytic approaches are particularly attractive.

One such strategy involves the use of catalytic amounts of copper(II) bromide. princeton.edu A proposed catalytic cycle for the direct α-amination of carbonyl compounds suggests that catalytic CuBr₂ can generate an α-bromo carbonyl intermediate. This intermediate then reacts with a nucleophile, and the copper catalyst is regenerated via oxidation. princeton.edu While demonstrated for α-amination, this catalytic principle could potentially be adapted for the direct α-bromination of esters like tert-butyl acrylate, representing a more atom-economical alternative to stoichiometric bromination.

Furthermore, the dehydrobromination step can also be performed catalytically. While strong bases are often used stoichiometrically, the use of a catalytic amount of a suitable base could facilitate the E2 elimination, thereby minimizing side reactions and simplifying purification. The exploration of catalytic systems, including transition metal catalysts and organocatalysts, continues to be a frontier in the optimization of synthetic routes to valuable monomers like this compound. mdpi.com

Advanced Techniques for Yield Enhancement and Purity Control in Production

The conventional synthesis of this compound typically involves a two-step sequence: the bromination of tert-butyl acrylate to yield tert-butyl 2,3-dibromopropanoate, followed by a dehydrobromination reaction to introduce the carbon-carbon double bond. While this method is effective, recent advancements have focused on optimizing reaction conditions, exploring alternative reagents, and developing novel catalytic systems to improve both the yield and purity of the final product.

A common procedure involves the bromination of tert-butyl acrylate with bromine in a suitable solvent like dichloromethane at reduced temperatures, followed by dehydrobromination. One reported method, starting from tert-butyl acrylate and bromine, achieved a notable yield of 93% for this compound after purification by Kugelrohr distillation. rsc.org Early protocols for similar alkyl 2-bromoacrylates utilized quinoline as the base for the dehydrobromination of the intermediate dibromopropionate. afinitica.com

Modern approaches have sought to refine this process through the investigation of alternative bases and reaction conditions. For instance, in related syntheses, a mixture of sodium amide (NaNH₂) and potassium tert-butoxide (t-BuOK) has proven to be a highly effective base system for dehydrobromination, significantly improving yields of acetylenic carboxylates derived from α-bromoacrylates. organic-chemistry.org Another approach involves the use of dimethyl sulfoxide (B87167) (DMSO), which can facilitate the reductive elimination of 3-aryl-2,3-dibromopropanoates, a reaction pathway analogous to the desired dehydrobromination. organic-chemistry.orgacs.orgresearchgate.net

Catalytic and One-Pot Strategies

To streamline the synthesis and improve efficiency, one-pot procedures and catalytic methods have been developed. A phosphine-mediated Wittig reaction using triphenylphosphine (B44618) and ethyl tribromoacetate (B1203011) allows for the synthesis of α-bromoacrylates directly from aldehydes in a one-pot fashion, offering a more convergent route. organic-chemistry.org

The use of catalytic systems represents a significant advancement. For example, the combination of copper(II) bromide (Cu(II)Br₂) and a suitable ligand can be employed to generate α-bromoacrylate monomers. researchgate.netrsc.org This catalytic approach can offer milder reaction conditions and improved selectivity. Furthermore, patents related to the synthesis of the structurally similar tert-butyl bromoacetate (B1195939) describe the use of solid-supported catalysts, such as strong acid ion-exchange resins and perfluorinated sulfonic resins, which can simplify purification and catalyst recovery. google.comgoogle.com

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is an advanced technique that can enhance reaction rates and yields in heterogeneous reaction systems. By facilitating the transfer of reactants between immiscible phases, PTC can enable reactions to proceed under milder conditions with simpler work-up procedures. The application of PTC in the α-alkylation of malonates to create chiral centers has been successfully demonstrated, suggesting its potential utility in the synthesis of this compound to improve reaction efficiency and control. nih.govfrontiersin.orgresearchgate.net The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been reported in the synthesis of related bisazolylalkanes. researchgate.net

Purity Control and Purification Methods

Ensuring the high purity of this compound is crucial, as impurities can adversely affect subsequent polymerization reactions or syntheses. Advanced purification techniques are therefore essential.

Standard purification protocols often involve a series of aqueous washes to remove unreacted reagents and byproducts. A typical work-up may include washing the organic phase with water, dilute acid (e.g., 0.5M HCl), and a basic solution (e.g., saturated sodium bicarbonate). mpg.de

For the final purification, distillation under reduced pressure is a common and effective method. afinitica.com Techniques such as Kugelrohr distillation have been shown to be particularly effective for obtaining high-purity this compound. rsc.org In addition to distillation, column chromatography using silica (B1680970) gel is another powerful technique for isolating the product from closely related impurities. rsc.org

The following tables summarize some of the key findings from the literature regarding reaction conditions and purification methods that contribute to enhanced yield and purity.

Table 1: Comparison of Dehydrobromination Reagents for α-Bromoacrylate Synthesis

| Reagent/System | Substrate/Related Compound | Yield | Reference |

|---|---|---|---|

| Quinoline | Methyl 2,3-dibromopropionate | ~85% (for dibromination and elimination) | |

| NaNH₂ / t-BuOK (1:1) | α-Bromoacrylates (to acetylenic carboxylates) | Good to high yields | organic-chemistry.org |

| Dimethyl sulfoxide (DMSO) | 3-Aryl-2,3-dibromopropanoates | Good yields | organic-chemistry.orgacs.org |

Table 2: Advanced Purification Techniques for Acrylates

| Technique | Compound/Class | Purpose | Reference |

|---|---|---|---|

| Kugelrohr Distillation | This compound | Final purification | rsc.org |

| Vacuum Distillation | Alkyl 2-bromoacrylates | Product purification | afinitica.com |

| Liquid Chromatography | This compound | Isolation of high-purity product | rsc.org |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Bromoacrylate

General Principles of Alpha,Beta-Unsaturated Ester Reactivity

α,β-Unsaturated carbonyl compounds, a class that includes tert-butyl 2-bromoacrylate, feature a carbonyl group conjugated with a carbon-carbon double bond. wikipedia.org This conjugation results in delocalization of π-electrons across the O=C–C=C system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. wikipedia.org The reactivity of these compounds can be influenced by various factors, including the nature of the substituents on the α- and β-carbons and the ester group. rsc.org

The general reactivity of α,β-unsaturated esters in various reactions is summarized below:

| Reaction Type | Reactivity Characteristics |

| Michael Addition | Susceptible to attack by nucleophiles at the β-carbon. The electrophilicity of the β-carbon can be enhanced by Lewis acids that coordinate to the carbonyl oxygen. wikipedia.org |

| Epoxidation | Generally react slowly with electrophilic epoxidizing agents due to the electron-withdrawing nature of the ester group, which deactivates the double bond. sciforum.net |

| Diels-Alder Reaction | Can act as dienophiles, with their reactivity being influenced by the electronic nature of both the diene and the dienophile. scielo.br |

| Hydrogenation | Can be hydrogenated at the double bond (conjugate reduction), the carbonyl group, or both, depending on the catalyst and reaction conditions. wikipedia.org |

Pericyclic and Cycloaddition Reactions

Pericyclic reactions, particularly cycloadditions, are a key class of transformations for α,β-unsaturated esters. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. scielo.br

Diels-Alder Cycloadditions Involving this compound as a Dienophile

In the context of Diels-Alder reactions, α,β-unsaturated esters like this compound function as dienophiles. The reaction involves the interaction of the dienophile's lowest unoccupied molecular orbital (LUMO) with the highest occupied molecular orbital (HOMO) of a conjugated diene. scielo.br The presence of the electron-withdrawing ester group lowers the energy of the LUMO, making the dienophile more reactive towards electron-rich dienes. scielo.br

The stereoselectivity of the Diels-Alder reaction is a critical aspect, often leading to the formation of specific stereoisomers. The "endo rule" is an empirical guideline that often predicts the major product, though exceptions are known. scielo.br The bulky tert-butyl group in this compound can exert significant steric influence on the approach of the diene, thereby affecting the endo/exo selectivity and the facial selectivity of the cycloaddition.

Lewis acid catalysis is frequently employed to enhance the rate and selectivity of Diels-Alder reactions involving α,β-unsaturated esters. scielo.br The Lewis acid coordinates to the carbonyl oxygen, further lowering the LUMO energy of the dienophile and increasing its reactivity.

Organometallic Catalyzed Transformations

Organometallic catalysts, particularly those based on palladium, bismuth, and rhodium, have enabled a wide range of transformations involving α,β-unsaturated esters, leading to the efficient synthesis of complex molecular architectures.

Palladium-Catalyzed Cascade Reactions (e.g., Sonogashira Coupling-Benzannulation with 2-Bromoacrylates)

Palladium-catalyzed cascade reactions provide a powerful strategy for the construction of polysubstituted benzenes. One such example is the Sonogashira coupling followed by a benzannulation reaction involving 2-bromoacrylates. acs.org This one-pot, multicomponent reaction allows for the highly regioselective synthesis of functionalized benzenes under relatively mild conditions. acs.org

The general scheme for this transformation involves the initial palladium-catalyzed Sonogashira cross-coupling of a terminal alkyne with the 2-bromoacrylate. wikipedia.org The resulting enyne intermediate then undergoes a palladium-catalyzed benzannulation to form the polysubstituted benzene (B151609) ring. acs.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst. acs.org

A representative procedure for this reaction is as follows: To a stirred mixture of a 2-bromoacrylate, a copper(I) salt (e.g., CuCl), a palladium complex (e.g., Pd(PPh₃)₄), and a base (e.g., triethylamine) in a suitable solvent like THF, the terminal alkyne is added. acs.org The reaction mixture is then stirred, often at room temperature, to afford the desired polysubstituted benzene derivative. acs.org

| Catalyst System | Reactants | Product |

| Pd(PPh₃)₄ / CuCl | 2-Bromoacrylate, Terminal Alkyne | Polysubstituted Benzene |

This methodology offers an efficient route to a variety of substituted benzene compounds, which are important building blocks in organic synthesis. acs.org

Bismuth(III) Chloride Catalyzed Cyclization Reactions (e.g., with Benzyl (B1604629) Azides via 2-Bromoacrylate Intermediates)

Bismuth(III) compounds are known to be effective and environmentally benign Lewis acid catalysts for various organic transformations. mtu.edu Bismuth(III) chloride (BiCl₃) has been shown to catalyze the cycloisomerization of enynes. mtu.edu In a related context, bismuth compounds can catalyze cycloaddition reactions. For instance, bismuth(III) acetylides have been studied in copper(I)-catalyzed cycloadditions with organic azides. nih.gov

While direct catalysis of a cyclization between this compound and benzyl azides by BiCl₃ is not explicitly detailed in the provided search results, the principle of Lewis acid catalysis by bismuth compounds suggests its potential role in activating the α,β-unsaturated system towards nucleophilic attack by the azide (B81097). A plausible mechanistic pathway could involve the coordination of the bismuth(III) center to the carbonyl oxygen of the acrylate (B77674), thereby enhancing its electrophilicity and facilitating the initial conjugate addition of the azide. Subsequent intramolecular cyclization and elimination steps would lead to the formation of a heterocyclic product.

Corey-Chaykovski reaction of a ketone can give an epoxide, which upon treatment with bismuth(III) chloride can trigger a cascade rearrangement and cyclization. core.ac.uk This highlights the ability of bismuth(III) chloride to act as a Lewis acid in promoting complex transformations.

Rhodium-Catalysed 1,4-Additions in Alpha-Substituted Acrylate Chemistry

Rhodium-catalyzed 1,4-addition (or conjugate addition) of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. nih.gov This reaction is particularly valuable for the synthesis of chiral compounds when a chiral rhodium catalyst is employed.

In the context of α-substituted acrylates, rhodium catalysts have been successfully used for the asymmetric 1,4-addition of arylboronic acids. organic-chemistry.org The reaction typically utilizes a chiral rhodium complex, often generated in situ from a rhodium precursor like [Rh(acac)(C₂H₄)₂] and a chiral ligand such as (S)-BINAP. organic-chemistry.org

The catalytic cycle is believed to involve several key steps:

Transmetalation: The organoboronic acid transfers its organic group to the rhodium center. The addition of a base is often crucial to facilitate this step, likely through the formation of a more reactive rhodium-hydroxo or rhodium-alkoxo species. organic-chemistry.orgnih.gov

Carbometalation: The aryl-rhodium species then undergoes a 1,4-addition to the α,β-unsaturated ester, forming an oxa-π-allylrhodium intermediate. nih.gov

Protonolysis or Hydrolysis: This intermediate is then protonated or hydrolyzed to release the final product and regenerate the active rhodium catalyst. nih.gov

The use of chiral ligands allows for the enantioselective formation of the product, with high enantiomeric excesses often being achieved. organic-chemistry.orgorganic-chemistry.org

| Catalyst System | Reactants | Product |

| [Rh(acac)(C₂H₄)₂] / (S)-BINAP | α,β-Unsaturated Ester, Arylboronic Acid | β-Aryl Ester |

This methodology provides a versatile route to enantioenriched β-aryl esters, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Nucleophilic Addition and Substitution Processes

The electron-deficient nature of the double bond in this compound makes it an excellent substrate for nucleophilic addition and substitution reactions. These processes are fundamental to its application in constructing complex molecular architectures.

The Michael addition, or conjugate addition, is a key reaction of α,β-unsaturated carbonyl compounds. researchgate.net In the case of this compound, a nucleophile adds to the β-carbon of the acrylate, leading to the formation of a new carbon-heteroatom or carbon-carbon bond.

With benzyl azides, the reaction proceeds via a Michael addition pathway. The azide anion acts as the nucleophile, attacking the β-position of the this compound. This initial adduct can then undergo further transformations, such as intramolecular cyclization, to afford various nitrogen-containing heterocyclic compounds. The specific reaction conditions, including the choice of solvent and base, can influence the reaction outcome and the distribution of products.

The reaction with 1,2-mercaptophenol showcases the chemoselectivity of the Michael addition. lookchem.com The thiol group is a soft nucleophile and preferentially attacks the soft β-carbon of the acrylate, leading to the formation of a carbon-sulfur bond. This is in contrast to the harder phenoxide, which could potentially react at the carbonyl carbon. This selective S-alkylation is a valuable tool in the synthesis of sulfur-containing compounds. mdpi.com The reaction conditions can be tuned to favor either O- or S-anion formation, thereby controlling the regioselectivity of the addition. lookchem.com

The reactivity of this compound is harnessed for the regioselective synthesis of various heterocyclic frameworks. A notable example is the synthesis of 2,3-dihydro-1,4-benzoxathiine (B3001278) derivatives. This synthesis is achieved through the reaction of 1,2-mercaptophenol with this compound. lookchem.com The initial Michael addition of the thiol group is followed by an intramolecular nucleophilic substitution, where the phenoxide displaces the bromide ion, leading to the formation of the six-membered heterocyclic ring. The regioselectivity of this reaction is highly dependent on the reaction conditions, which can influence the relative nucleophilicity of the sulfur and oxygen atoms. researchgate.net

This method provides a straightforward route to the 2,3-dihydro-1,4-benzoxathiine core, a scaffold present in some biologically active molecules. The ability to control the regioselectivity is a significant advantage in synthetic chemistry, allowing for the targeted synthesis of specific isomers.

A significant application of this compound is in the formation of sp³–sp³ carbon–carbon bonds through its reaction with 2-alkylazoles. core.ac.uk This reaction proceeds under base-mediated conditions, typically using potassium carbonate, without the need for a transition metal catalyst. core.ac.uk The base deprotonates the α-carbon of the alkyl group on the azole, generating a carbanion that then acts as a nucleophile. This nucleophile subsequently attacks the this compound in a Michael-type addition, followed by the elimination of the bromide ion, resulting in the formation of a new sp³–sp³ carbon-carbon bond.

This methodology has been successfully applied to a variety of 2-alkyl-substituted thiazoles, oxazoles, and imidazoles. core.ac.uk The reaction demonstrates good functional group tolerance and offers a direct and efficient route for the elaboration of the alkyl side chains of these important heterocyclic compounds. core.ac.ukacs.org

Table 1: Examples of sp³–sp³ Carbon–Carbon Bond Formation with 2-Alkylazoles

| 2-Alkylazole | Product | Yield (%) |

| 2-Ethylthiazole | tert-Butyl 2-(thiazol-2-ylmethyl)acrylate | 75 |

| 2-Methylbenzoxazole | tert-Butyl 2-(benzoxazol-2-ylmethyl)acrylate | 82 |

| 2-Propylimidazole | tert-Butyl 2-(1-methyl-1H-imidazol-2-ylethyl)acrylate | 68 |

Data compiled from representative literature procedures. Yields are isolated yields.

Radical Reactions and Associated Mechanisms

In addition to its role in nucleophilic reactions, this compound can also participate in radical reactions. These reactions often involve the homolytic cleavage of the carbon-bromine bond or addition of radicals to the double bond.

One such example is the radical-mediated hydroxyalkylation of α,β-unsaturated esters. In these reactions, a radical initiator, such as a peroxide or an azo compound, is used to generate a radical species. This radical can then add to the double bond of this compound. The resulting radical intermediate can then participate in a variety of subsequent reactions, including hydrogen abstraction or further addition to other molecules. The use of tert-butyl nitrite (B80452) can also mediate radical cyclization reactions. rsc.org

The presence of the bromine atom can also influence the course of radical polymerization reactions. For instance, in atom transfer radical polymerization (ATRP), the carbon-bromine bond can be reversibly activated by a transition metal catalyst, allowing for controlled polymer growth. researchgate.net This process enables the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

Advanced Applications and Research Horizons of Tert Butyl 2 Bromoacrylate

Building Blocks in Complex Organic Synthesis

The reactivity of tert-butyl 2-bromoacrylate allows it to participate in a wide array of organic transformations, positioning it as a key intermediate in the synthesis of complex and biologically significant molecules.

While direct, multi-step syntheses of specific pharmaceuticals using this compound are not extensively detailed in the provided research, the broader class of alkyl 2-bromoacrylates is noted for its utility in organic synthesis and in the formulation of bactericidal and fungicidal compositions afinitica.com. The acrylate (B77674) moiety is a known component in various natural products, and synthetic methodologies targeting these structures often employ acrylate derivatives nih.gov. The presence of the bromine atom and the tert-butyl ester in this compound provides orthogonal reactivity, allowing for sequential modifications. The tert-butyl group, for instance, can be selectively removed under acidic conditions to reveal a carboxylic acid, a common functional group in many biologically active compounds. This feature is particularly useful in the final stages of a complex synthesis to unmask a key functional group without disturbing other sensitive parts of the molecule.

This compound serves as a crucial precursor in the synthesis of advanced functional materials, particularly in the realm of polymers. It is used to create biocompatible amphiphilic copolymers with well-defined structures that are responsive to environmental stimuli such as pH google.com. The synthesis involves transforming tert-butyl acrylate into derivatives like 2-(bromomethyl) tert-butyl acrylate, which can then be further functionalized google.com.

The polymerization of tert-butyl acrylate, a closely related monomer, via techniques like Atom Transfer Radical Polymerization (ATRP), allows for the preparation of diblock and triblock copolymers cmu.eduresearchgate.net. These polymers, such as poly(tert-butyl acrylate)-b-poly(methyl methacrylate), serve as precursors to amphiphilic materials. The selective hydrolysis of the tert-butyl ester groups yields acrylic acid segments, transforming the hydrophobic polymer into a material with both hydrophilic and hydrophobic blocks, capable of self-assembly into complex nanostructures cmu.edu.

The synthesis of 1,2,3-triazoles, a class of heterocycles with a wide range of pharmacological activities, is a significant area of medicinal chemistry asianpubs.orgresearchgate.net. A primary route to these compounds is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097), often catalyzed by copper(I) species researchgate.netiosrjournals.org. While direct use of this compound in this reaction is not explicitly documented, its structure presents potential for modification into a suitable precursor. For example, the bromine atom could be displaced by an azide-containing nucleophile to generate an azido-acrylate, or the double bond could be functionalized to introduce an alkyne moiety. These modified derivatives could then participate in cycloaddition reactions to form triazole-containing molecules. The versatility of 1,2,3-triazoles as building blocks in drug discovery underscores the potential value of this compound as a starting material for accessing novel heterocyclic scaffolds asianpubs.orgresearchgate.netwikipedia.org.

Materials Science and Engineering Applications

In the field of materials science, this compound and its parent compound, tert-butyl acrylate, are instrumental in the design and fabrication of novel materials with tailored properties.

The polymerization of tert-butyl acrylate and its derivatives is a key strategy for producing specialized polymers. ATRP of tert-butyl acrylate, for example, allows for the synthesis of polymers with controlled molecular weights and low polydispersity (Mw/Mn as low as 1.2) researchgate.nettkk.fi. The resulting poly(tert-butyl acrylate) (PtBA) is a hydrophobic polymer with high thermal stability and chemical resistance polysciences.com.

A significant feature of PtBA is the ability to hydrolyze the tert-butyl ester groups to carboxylic acid groups, thereby converting the hydrophobic PtBA into hydrophilic poly(acrylic acid) cmu.edu. This transformation allows for the creation of "smart" materials that can respond to changes in pH, as well as amphiphilic block copolymers that self-assemble in aqueous environments google.comcmu.edu. The bulky tert-butyl group also imparts unique physical properties to the polymer, such as increased glass transition temperature (Tg) and hardness jamorin.comjamorin.com.

Table 1: Polymerization Methods for tert-Butyl Acrylate-based Materials

| Polymerization Method | Key Features | Resulting Polymer Properties | Reference |

| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight, low polydispersity. | Well-defined block copolymers, precursors to amphiphilic materials. | cmu.eduresearchgate.nettkk.fi |

| Emulsion Polymerization | Water-based system, suitable for producing adhesives. | Aqueous dispersions for coatings and adhesives. | jamorin.com |

| Nitroxide Mediated Polymerization (NMP) | Controlled polymerization for acrylate monomers. | Block copolymers with specific architectures. | researchgate.net |

Alkyl 2-bromoacrylates, including the tert-butyl ester, have been investigated for their use in adhesive formulations afinitica.com. These compounds can be formulated into aerobic adhesive compositions, which cure in the presence of air, distinguishing them from anaerobic adhesives afinitica.com. The synthesis of these monomers is typically achieved through a two-step process involving the bromination of an alkyl acrylate followed by dehydrobromination afinitica.com.

The performance of these adhesives has been evaluated by measuring their tensile bond strengths on various substrates. Aerobic adhesive compositions based on alkyl 2-bromoacrylates have shown promising results for bonding metal surfaces afinitica.com. The development of structural acrylic adhesives often involves the use of various methacrylate and acrylate monomers to achieve a balance of properties such as tensile strength and peel strength raajournal.com. The inclusion of monomers with bulky side groups can influence the final properties of the adhesive.

Engineering of Polymer Brushes and Surface Modifications

The functionalization of surfaces with well-defined polymer layers, known as polymer brushes, has become a cornerstone of advanced materials engineering. These structures, where polymer chains are tethered by one end to a substrate, allow for precise control over surface properties such as wettability, biocompatibility, and adhesion. This compound serves as a valuable monomer in this field, primarily through surface-initiated controlled radical polymerization techniques.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a prominent method for creating densely grafted polymer brushes. The process involves immobilizing an ATRP initiator on a substrate, from which the polymerization of monomers like tert-butyl acrylate (a structurally similar analog) proceeds. This "grafting from" approach ensures the formation of a dense layer of polymer chains. For instance, poly(tert-butyl acrylate) brushes have been successfully grown from flat silica (B1680970) substrates using SI-ATRP. researchgate.net A significant advantage of using the tert-butyl ester is the potential for a clean, chemical-free deprotection strategy via pyrolysis to yield poly(acrylic acid) brushes, which are valuable for their pH-responsive properties. researchgate.net

The modification of these brushes post-synthesis further expands their functionality. For example, research on similar polymer systems, such as poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA) brushes grown from mesoporous silica nanoparticles, demonstrates the potential for subsequent chemical transformations. nih.govnih.govresearchgate.net These brushes can be quaternized, altering their charge and responsiveness to environmental stimuli like pH. nih.govnih.govresearchgate.net While this specific example uses a different monomer, the principle of modifying a tert-butyl-containing polymer brush highlights a versatile strategy that could be applied to brushes derived from this compound.

The choice of initiator and catalyst system is crucial for controlling the polymerization and the properties of the resulting polymer brush. Studies on tert-butyl acrylate polymerization have shown that catalyst systems like CuCl/PMDETA can be used for halogen exchange to create block copolymers, demonstrating the living nature of the polymerization. researchgate.net This control is essential for designing complex brush architectures, such as block copolymer brushes, which can create nano-patterned surfaces or surfaces with multiple functionalities.

| Polymerization Method | Substrate | Monomer System | Key Finding |

| SI-ATRP | Flat silica | tert-butyl acrylate | Facile synthesis of polymer brushes with potential for chemical-free deprotection to poly(acrylic acid). researchgate.net |

| SI-ATRP | Mesoporous silica nanoparticles | 2-(tert-butylamino)ethyl methacrylate | Growth of pH-responsive polymer brushes that can be further modified by quaternization. nih.govnih.gov |

| ATRP / AGET ATRP | Macroinitiator backbone | tert-butyl methacrylate (tBuMA) | Synthesis of densely grafted copolymers, forming precursors for polyelectrolyte brushes. researchgate.net |

Theoretical and Computational Chemistry Investigations

Mechanistic Insights into Reactivity and Selectivity

Theoretical and computational chemistry provides powerful tools to understand the underlying mechanisms governing the reactivity and selectivity of monomers in polymerization and other chemical reactions. While computational studies focusing exclusively on this compound are not extensively documented, research on the closely related tert-butyl acrylate offers significant mechanistic insights.

Computational models have been used to study the reactivity of tert-butyl acrylate as an electrophile in Michael additions with chiral imines. researchgate.net These studies have shown a strong correlation between experimental results and theoretical calculations, helping to elucidate the reaction pathways that lead to the formation of either a keto ester or a lactam depending on the reaction conditions. researchgate.net Such computational approaches are critical for predicting product outcomes and optimizing reaction conditions to achieve high stereoselectivity, which in the cited study exceeded 95%. researchgate.net This type of analysis could be directly applied to this compound to understand how the presence of the α-bromo substituent influences the electronic structure of the double bond and, consequently, its reactivity and selectivity in similar organic transformations.

The bromine atom in this compound is expected to have a significant electronic and steric influence. Computationally, this can be modeled to predict its effect on:

Reaction Barriers: Calculating the activation energies for different reaction pathways (e.g., radical addition, nucleophilic attack) to understand kinetic preferences.

Intermediate Stability: Assessing the stability of radical or ionic intermediates formed during polymerization or other reactions.

Stereoselectivity: Modeling the transition states to predict the stereochemical outcome of reactions, particularly in asymmetric synthesis.

These theoretical investigations are invaluable for designing new synthetic routes and for understanding the fundamental factors that control the chemical behavior of this functionalized monomer.

Polymerization Kinetics and Microstructure Prediction

The prediction of polymerization kinetics and the resulting polymer microstructure is essential for tailoring polymer properties for specific applications. Computational software packages like PREDICI® are instrumental in modeling complex polymerization processes. These models can simulate the time evolution of monomer conversion, molecular weight distribution, and polymer composition.

For instance, a detailed kinetic and modeling study was performed on the RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization of tert-butyldimethylsilyl methacrylate (TBDMSMA), a monomer with a bulky ester group similar to this compound. mdpi.com By combining experimental data with PREDICI® modeling, researchers were able to estimate key kinetic parameters, such as the rate coefficients for addition and fragmentation reactions. mdpi.com This combined approach provides a deep understanding of the RAFT mechanism and kinetics. A similar methodology could be applied to the polymerization of this compound to predict its behavior in controlled radical polymerizations.

The microstructure of the resulting polymer, particularly its tacticity (the stereochemical arrangement of adjacent monomer units), profoundly affects its physical properties, such as the glass transition temperature (Tg). The microstructure of poly(tert-butyl acrylate) (PtBA) has been studied in detail using 13C NMR spectroscopy. researchgate.netsci-hub.se These studies revealed that the carbonyl signal is highly sensitive to the configurational sequence, allowing for detailed analysis at the pentad level. researchgate.netsci-hub.se By comparing polymers made through different mechanisms (e.g., free radical vs. anionic polymerization), researchers can correlate the polymerization conditions with the resulting tacticity. researchgate.net For PtBA, syndiotactic and isotactic polymers have been shown to exhibit higher glass transition temperatures than their atactic counterparts, demonstrating a clear structure-property relationship. researchgate.net

Computational modeling can complement these experimental findings by predicting the preferred tacticity based on the polymerization mechanism, providing a comprehensive framework for designing polymers with specific thermal and mechanical properties.

| Parameter | Method/Technique | Relevance to this compound |

| Kinetic Rate Coefficients | PREDICI® Modeling | Can be used to model and predict the kinetics of controlled radical polymerization. mdpi.commdpi.com |

| Microstructure (Tacticity) | 13C NMR Spectroscopy | Allows for detailed analysis of the stereochemical configuration of the resulting polymer chain. researchgate.netsci-hub.se |

| Structure-Property Relationship | Differential Scanning Calorimetry (DSC) | Correlates polymer tacticity with physical properties like the glass transition temperature. researchgate.net |

Emerging Research Directions and Interdisciplinary Studies

The unique combination of a reactive acrylate backbone, a bulky tert-butyl protecting group, and a functional bromine atom makes this compound a promising candidate for a variety of emerging research areas. Future studies are likely to leverage these features for interdisciplinary applications.

One of the most significant directions is the development of advanced functional materials. The ability to form polymer brushes via SI-ATRP can be exploited to create "smart surfaces" that respond to external stimuli. Following polymerization, the tert-butyl groups can be hydrolyzed to yield poly(2-bromoacrylic acid) brushes. These brushes would exhibit pH-responsive behavior, swelling or collapsing based on the surrounding pH. The bromine atoms along the polymer backbone provide sites for further post-polymerization modification, allowing for the attachment of biomolecules, fluorophores, or other functional moieties. This could lead to applications in biosensors, targeted drug delivery systems, and antifouling coatings.

In the field of biomaterials, the ability to create well-defined block copolymers is of high interest. researchgate.net By sequentially polymerizing this compound with other monomers, novel amphiphilic block copolymers can be synthesized. These polymers could self-assemble in aqueous solutions to form micelles or vesicles, which are useful as nanocarriers for hydrophobic drugs. The bromine functionality could be used to attach targeting ligands to the surface of these nanostructures, enhancing their efficacy in therapeutic applications.

Furthermore, the intersection of polymer chemistry with molecular biology presents exciting opportunities. Tagging proteins with small, mobile groups like the tert-butyl group has been explored as a strategy for studying large biomolecular assemblies using NMR spectroscopy. nih.gov While this study used tert-butyl acrylate, the principle could be extended. Polymers or oligomers of this compound could be designed as novel molecular probes or as scaffolds for assembling biological components in a controlled manner.

Finally, the development of novel catalytic systems for the polymerization of functionalized monomers like this compound remains an active area of research. Exploring new organometallic catalysts or photochemically-induced polymerization methods could provide even greater control over the polymerization process, enabling the synthesis of highly complex and precisely defined polymer architectures for next-generation materials.

Analytical and Characterization Techniques in Research on Tert Butyl 2 Bromoacrylate and Its Derivatives

Spectroscopic Methods for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, FT-IR, HRMS)

Spectroscopic techniques are indispensable for the structural verification of tert-Butyl 2-bromoacrylate and its derivatives. They provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure of this compound and for analyzing the microstructure of polymers derived from it.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its unique protons. The tert-butyl group typically presents as a sharp singlet at approximately δ 1.5 ppm due to the nine equivalent protons. cmu.edu The two geminal vinylic protons adjacent to the bromine atom are diastereotopic and would appear as two separate signals, likely in the δ 6.0-6.5 ppm region. For comparison, in the related compound 2-bromo-2-methylpropane, the nine equivalent protons of the tert-butyl group show a single peak at δ 1.80 ppm. docbrown.info In polymers like poly(tert-butyl acrylate), the tert-butyl protons remain a sharp singlet around δ 1.5 ppm, while the polymer backbone protons appear as broad resonances at approximately δ 1.9 and 2.3 ppm. cmu.edu

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, characteristic peaks would include those for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon, and the two sp² hybridized carbons of the double bond. In research on poly(tert-butyl acrylate), ¹³C NMR is particularly powerful for determining the polymer's tacticity (the stereochemical arrangement of monomer units). sci-hub.seiupac.org The carbonyl carbon signal is sensitive to configurational sequences up to the pentad and even heptad level, allowing for detailed microstructural analysis. sci-hub.se For instance, the carbonyl region of poly(tert-butyl acrylate) shows distinct splitting patterns that can be correlated with different stereochemical arrangements (e.g., mm, mr, rr triads). sci-hub.se

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -C(C H₃)₃ | N/A | ~28 |

| -C(CH ₃)₃ | ~1.5 (singlet, 9H) | N/A |

| -C (CH₃)₃ | N/A | ~82 |

| C =O | N/A | ~164 |

| =C(Br)- | N/A | ~125 |

| =C H₂ | N/A | ~135 |

| =CH ₂ | ~6.0-6.5 (2 singlets, 2H) | N/A |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands. Key vibrational modes include the C=O stretching of the ester group (~1720 cm⁻¹), the C=C stretching of the acrylate (B77674) double bond (~1630 cm⁻¹), C-H stretching and bending vibrations from the alkyl groups (~2860-2975 cm⁻¹ and ~1370-1480 cm⁻¹ respectively), and the C-O stretching of the ester linkage (~1150-1250 cm⁻¹). docbrown.infoscribd.com The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 750 cm⁻¹. docbrown.info Upon polymerization, the characteristic C=C stretching band disappears, which is a clear indicator of the reaction's progress. cmu.edu

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact molecular formula. The presence of bromine is easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. docbrown.info Fragmentation patterns can also provide structural information; a common fragment would be the loss of the tert-butyl group, resulting in a prominent peak at m/z 57. docbrown.info

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, SEC, GPC)

Chromatographic methods are essential for separating components of a mixture, assessing the purity of the monomer, and analyzing the properties of the resulting polymers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis and purity determination of acrylate monomers like this compound. e3s-conferences.org By selecting an appropriate stationary phase (e.g., C18) and mobile phase, HPLC can effectively separate the target monomer from impurities, starting materials, or side products. The method provides quantitative data on the purity of the compound, with detection limits often in the mg/kg range. e3s-conferences.org

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, often referred to as GPC when organic solvents are used, is the most widely used technique for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound. wikipedia.orgresearchgate.net The method separates polymer chains based on their hydrodynamic volume in solution. wikipedia.orgslideshare.net Larger molecules elute faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), the molecular weight distribution of the polymer sample can be determined. wikipedia.org SEC/GPC analysis is fundamental for confirming the controlled nature of a polymerization reaction, where a narrow molecular weight distribution is typically desired. researchgate.netpolymersource.ca

Advanced Characterization for Polymeric Products (e.g., Molecular Weight Distribution, Polydispersity, Branching Density)

For polymers derived from this compound, a deeper understanding of their properties requires more advanced characterization techniques that go beyond simple structural confirmation.

Molecular Weight Distribution and Polydispersity

As determined by GPC/SEC, the molecular weight distribution (MWD) is a key characteristic of a polymer sample. researchgate.netslideshare.net Several parameters are derived from the MWD:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI or Đ): Calculated as Mₙ/Mₙ, this value indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a perfectly monodisperse polymer, where all chains have the same length. In controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), polymers with low PDI values (typically <1.2) can be synthesized. cmu.eduresearchgate.net

| Parameter | Description | Typical Value Range for Controlled Polymerization |

|---|---|---|

| Mₙ (Number-Average Molecular Weight) | Statistical average molecular weight. | Varies with synthesis design (e.g., 5,000 - 100,000 g/mol) |

| Mₙ (Weight-Average Molecular Weight) | Average weighted towards larger molecules. | Higher than Mₙ for polydisperse samples. |

| PDI (Đ) (Polydispersity Index) | Measure of the MWD breadth (Mₙ/Mₙ). | 1.05 - 1.5 |

Branching Density

Polymer branching significantly impacts material properties such as viscosity and mechanical strength. wyatt.com The bulky tert-butyl group in polymers from this compound can promote interlocking between chains, affecting these properties. univarsolutions.com

SEC coupled with Multi-Angle Light Scattering (SEC-MALS): This is a powerful combination for quantifying branching. MALS detectors, when used with a concentration detector (like a differential refractometer), can determine the absolute molecular weight and the radius of gyration (Rg) of the polymer molecules as they elute from the SEC columns. wyatt.com By plotting the logarithm of Rg versus the logarithm of the molecular weight (a conformation plot), one can determine the degree of branching. Branched polymers are more compact than their linear counterparts of the same molecular weight, resulting in a smaller Rg and a lower slope on the conformation plot (e.g., < 0.58). wyatt.com From this data, the branching ratio (g), a quantitative measure of branching, can be calculated. wyatt.com

Quantitative ¹³C NMR: This method can also be used to quantify branching by identifying and integrating the signals of quaternary carbon atoms that form branch points in the polymer backbone. researchgate.net This provides a direct measure of the number of branches per polymer chain.

Conclusion and Future Perspectives

Summary of Key Academic Contributions and Findings

Academic research on tert-butyl 2-bromoacrylate and its non-brominated counterpart, tert-butyl acrylate (B77674) (tBA), has largely centered on its utility in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). The presence of the α-bromo substituent makes it a monomer that can also act as an initiator, a concept known as "inimer"-driven polymerization, allowing for the creation of hyperbranched and complex polymer architectures.

Key findings from the academic literature include:

Controlled Polymerization: Tert-butyl acrylate is effectively polymerized via ATRP to produce polymers with controlled molecular weights and low polydispersity (Mw/Mn), typically as low as 1.2. tkk.firesearchgate.netresearchgate.net This control is crucial for designing materials with specific properties. The polymerization can be initiated with various alkyl halides, such as methyl 2-bromopropionate, and catalyzed by metal complexes like FeCl2·4H2O(PPh3)2. tkk.firesearchgate.net

Block Copolymer Synthesis: A major contribution has been the use of poly(tert-butyl acrylate) (PtBA) as a macroinitiator for the synthesis of well-defined block copolymers. tkk.firesearchgate.netcmu.edu For instance, AB diblock copolymers like poly(n-butyl methacrylate)-block-poly(tert-butyl acrylate) have been successfully prepared. tkk.fi These copolymers are precursors to amphiphilic materials.

Transformation to Poly(acrylic acid): The tert-butyl ester group of PtBA can be selectively cleaved under acidic conditions to yield poly(acrylic acid) (PAA). cmu.edunih.gov This transformation is a cornerstone of its academic utility, as it provides a route to creating functional polyelectrolytes and amphiphilic block copolymers from hydrophobic precursors. cmu.edunih.gov Research has shown that using HCl in hexafluoroisopropanol (HFIP) provides a more rapid and complete deprotection compared to the commonly used trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) method. nih.gov

Development of Smart Materials: The conversion of PtBA blocks into PAA blocks allows for the creation of pH-responsive materials. For example, triblock copolymers of poly(N-isopropylacrylamide) (pNIPAm) and PAA exhibit temperature- and pH-responsive self-assembly, forming networks in solution. nih.gov

The following table summarizes representative data from ATRP synthesis of polymers involving tert-butyl acrylate.

| Initiator | Catalyst System | Monomer(s) | Resulting Polymer | Polydispersity (Mw/Mn) | Reference |

| Methyl 2-bromopropionate | FeCl2·4H2O(PPh3)2 | tert-Butyl Acrylate (tBA) | Poly(tert-butyl acrylate) | ~1.2 | tkk.firesearchgate.net |

| PtBA Macroinitiator | CuBr/PMDETA | Methyl Methacrylate (MMA) | Poly(tBA)-block-Poly(MMA) | <1.2 | researchgate.net |

| Ethyl 2-bromopropionate | CuBr/PMDETA | tBA, Methyl Acrylate, Styrene | Triblock Copolymers | ~1.1 | cmu.edu |

Identification of Unaddressed Research Challenges and Future Directions

Despite the significant progress, several research challenges and future opportunities remain in the study and application of this compound.

Monomer Synthesis and Purity: While the compound is commercially available, developing more efficient, scalable, and cost-effective synthesis routes remains a practical challenge. Furthermore, ensuring high purity is critical, as impurities can significantly affect the control and outcome of polymerization reactions.

Exploring Alternative Polymerization Techniques: While ATRP has been the dominant method, the utility of this compound in other controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Nitroxide-Mediated Polymerization (NMP) is less explored. researchgate.net Investigating these alternative methods could provide access to new polymer architectures and materials with different properties.

Copolymerization Studies: There is a need for a more systematic exploration of the copolymerization of this compound with a broader range of functional monomers. This could lead to the development of novel copolymers with tailored thermal, mechanical, and chemical properties for specific applications.

Post-Polymerization Modification: The bromine atom on the repeating unit of poly(this compound) offers a reactive handle for extensive post-polymerization modification. This is a largely underexplored area. Future research could focus on utilizing this functionality for grafting side chains, cross-linking, or introducing bioactive molecules, leading to highly functional and complex materials.

Stereocontrolled Polymerization: The influence of stereoregularity on the properties of poly(tert-butyl acrylate) derivatives is an emerging area of interest. Studies on related polymers like poly(tert-butyl methacrylate) have shown that tacticity can influence interactions with biological systems. nih.gov Developing methods for the stereocontrolled polymerization of this compound could unlock new material properties and applications, particularly in the biomedical field.

Potential Broader Impact on Chemical Synthesis, Materials Science, and Related Fields

The continued investigation of this compound is poised to have a substantial impact across several scientific and technological domains.

Chemical Synthesis: As a bifunctional monomer, it serves as a powerful building block for complex macromolecular engineering. Its ability to participate in polymerization while retaining a reactive site for subsequent chemical transformations expands the toolbox for synthetic polymer chemists, enabling the design of materials that are not easily accessible through traditional methods. This facilitates the creation of well-defined graft copolymers, star polymers, and polymer networks.

Materials Science: The primary impact lies in the creation of advanced functional materials. The polymers derived from this monomer are key precursors for:

Smart Coatings and Adhesives: The ability to tune hydrophobicity and convert to hydrophilic PAA allows for the development of responsive coatings, adhesives, and surfactants. univarsolutions.com

Biomedical Materials: The synthesis of biocompatible and pH-responsive copolymers is of significant interest for drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices. google.com The controlled structure of these polymers can be leveraged to fine-tune their interactions with biological systems. nih.gov

Nanotechnology: Self-assembly of block copolymers derived from tert-butyl acrylate into various nanostructures (e.g., micelles, vesicles, cylinders) is a key application. cmu.edu These nanostructures can be used as templates for nanomaterials synthesis, as nanocarriers for therapeutic agents, or in advanced lithography.

Related Fields: The principles demonstrated with this compound, particularly the synergy between controlled polymerization and post-polymerization modification, can inform research in other areas. For example, in the field of organic electronics, similar strategies could be used to create well-defined semiconducting polymers. In separation science, membranes with tunable porosity and surface chemistry could be developed from these versatile polymer precursors.

Q & A

Basic: What are the optimal conditions for synthesizing tert-Butyl 2-bromoacrylate with high yield?

Answer:

The most efficient method involves bromination of tert-butyl acrylate using bromine (1.10 equiv.) under controlled conditions. This yields 93% product after Kugelrohr distillation. Key parameters include:

- Stoichiometry : Slight excess of bromine (1.10 equiv.) to ensure complete conversion of the acrylate.

- Temperature : Room temperature or mild heating to avoid side reactions.

- Purification : Distillation under reduced pressure to isolate the product from unreacted starting materials .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ 1.42 ppm, singlet for 9H) and vinylic protons (δ 6.16 and 6.83 ppm). Carbon signals at 161.5 ppm confirm the ester carbonyl .

- FT-IR : Peaks at 1736 cm⁻¹ (C=O stretch) and 945 cm⁻¹ (C-Br vibration) validate the structure .

- Elemental Analysis : Confirm purity via %C and %H (e.g., Calcd.: C, 40.60; Found: 40.29) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Storage : Keep in airtight containers at low temperatures to prevent decomposition. Avoid heat sources (flash point: ~124°C) .

- PPE : Use explosion-proof equipment, non-sparking tools, and grounded metal containers during transfers. Wear P95 respirators and chemical-resistant gloves .

- Ventilation : Ensure fume hoods are used to limit inhalation exposure .

Advanced: How does the tert-butyl group’s steric hindrance influence reactivity in nucleophilic substitutions?

Answer:

The bulky tert-butyl group creates significant steric hindrance, destabilizing transition states in SN2 mechanisms. This favors SN1 pathways or alternative reaction routes (e.g., radical or elimination reactions). Conformational studies using low-temperature NMR (as in triazinanes) suggest axial positioning of the tert-butyl group may further hinder nucleophilic attack . Computational modeling (DFT) with explicit solvent molecules can predict regioselectivity and guide experimental design .

Advanced: How to resolve contradictions in reported NMR chemical shifts across studies?

Answer:

Discrepancies often arise from solvent polarity, temperature, or instrument calibration. For example:

- Solvent Effects : CDCl3 vs. DMSO-d6 shifts δ values due to hydrogen bonding.

- Temperature : Dynamic equilibria (e.g., rotamers) alter peak splitting. Low-temperature NMR (-40°C to -90°C) can "freeze" conformers for accurate assignments .

- Referencing : Always calibrate using internal standards (e.g., TMS) and report solvent/temperature conditions .

Advanced: What experimental design principles optimize reaction conditions for polymerization applications?

Answer:

- Factorial Design : Use response surface methodology (RSM) to test variables like initiator concentration, temperature, and monomer ratio. For example, molybdenum hexacarbonyl (Mo(CO)₆) catalyzes epoxidation of similar monomers, suggesting its utility in tert-butyl acrylate-based polymerizations .

- Kinetic Monitoring : Track conversion via in-situ FT-IR or GC-MS to identify rate-limiting steps.

- Scale-Up : Maintain inert atmospheres (N₂/Ar) to prevent radical quenching .

Advanced: What challenges arise in achieving regioselectivity with this compound?

Answer:

The electron-withdrawing bromine and bulky tert-butyl group create competing electronic and steric effects:

- Electrophilicity : The β-carbon is more electrophilic, favoring Michael additions over α-attacks.

- Steric Shielding : The tert-butyl group blocks approach to the α-position, directing nucleophiles to the β-site.

- Catalyst Screening : Use chiral ligands or phase-transfer catalysts to enhance selectivity. For example, asymmetric catalysis with BINAP derivatives has succeeded in similar systems .

Advanced: How to assess the compound’s stability under various storage conditions?

Answer:

- Accelerated Aging Studies : Expose the compound to elevated temperatures (40–60°C) and monitor decomposition via HPLC or TGA.

- Light Sensitivity : UV/Vis spectroscopy can detect photodegradation products. Store in amber glass under nitrogen .

- Moisture Stability : Karl Fischer titration quantifies hydrolysis rates. Anhydrous conditions (molecular sieves) prevent ester cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.